![molecular formula C9H13NO3 B570881 Bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 1365987-23-0](/img/structure/B570881.png)

Bicyclo[2.2.1]heptane-2,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

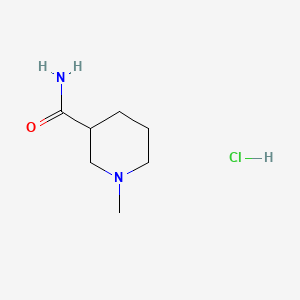

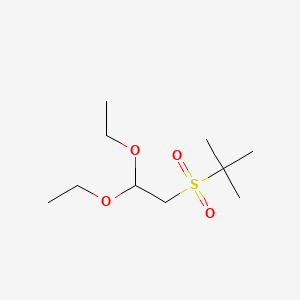

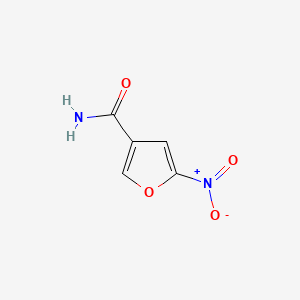

Bicyclo[2.2.1]heptane-2,3-dicarboxamide is a derivative of Norbornane (also known as bicyclo [2.2.1]heptane), which is an organic compound and a saturated hydrocarbon with chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of a bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels–Alder reaction . This method allows for the creation of a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons in acceptable yields .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane-2,3-dicarboxamide is derived from the structure of Norbornane . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.1]heptane-2,3-dicarboxamide include a density of 1.4±0.1 g/cm3, boiling point of 407.7±28.0 °C at 760 mmHg, vapour pressure of 0.0±2.0 mmHg at 25°C, enthalpy of vaporization of 72.4±6.0 kJ/mol, flash point of 214.5±20.5 °C, and an index of refraction of 1.570 .Applications De Recherche Scientifique

Solubility and Thermal Properties of Polyimides : Bicyclo[2.2.1]heptane derivatives are used to create soluble polyimides. These polyimides exhibit high solubility in certain solvents and form transparent, tough, and flexible films with good thermal properties (Yamada et al., 1993).

Synthesis of Alicyclic Polyimides : The synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives has been researched. These compounds have applications in creating polyimide films that are soluble in organic polar solvents (Matsumoto, 2001).

Properties of Polyimides from BHDA : Bicyclo[2.2.1]heptane derivatives are used to synthesize polyimides with high thermal decomposition temperatures and low glass transition temperatures, making them easier to process (Qing Feng-ling, 2007).

Application in Nucleating Agents : These compounds have been used as nucleating agents for polypropylene, improving its clarity and increasing its peak crystallization temperature, thus finding widespread use in various areas (Yang Ying-jie, 2012).

Enantioselective Synthesis : The enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid has been developed, providing chiral building blocks for natural products (Ohtani et al., 1991).

Antimicrobial Activity : N-Substituted aminomethoxybicyclo[2.2.1]heptanols derived from bicyclo[2.2.1]heptane have shown high bactericidal and fungicidal activity in lubricating oils (Alimardanov et al., 2018).

Potassium Channel Openers : N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, including compounds like ML213, have been characterized as novel KCNQ2 and KCNQ4 potassium channel openers, potentially useful in regulating neuronal activity (Yu et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of Bicyclo[2.2.1]heptane-2,3-dicarboxamide are currently unknown .

Mode of Action

It is known that the compound can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptane-2,3-dicarboxamide’s action are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2,(H2,10,12)(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRISHQZINOBKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286542 |

Source

|

| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6343-10-8 |

Source

|

| Record name | MLS002667055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

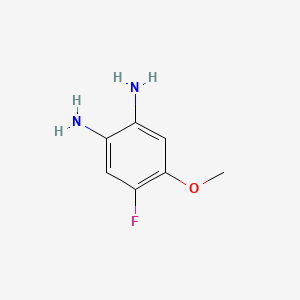

Q1: How does the rigid structure of bicyclo[2.2.1]heptane-2,3-dicarboxamide influence its proton affinity compared to more flexible alicyclic diamides?

A1: The research by [] demonstrates that the rigid bicyclo[2.2.1]heptane scaffold significantly impacts the proton affinity (PA) of bicyclo[2.2.1]heptane-2,3-dicarboxamide. Unlike more flexible alicyclic diamides, the bicyclic structure restricts conformational changes, forcing the two amide groups into a relatively fixed spatial orientation. This pre-organization facilitates the formation of an intramolecular proton bridge between the amide groups upon protonation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

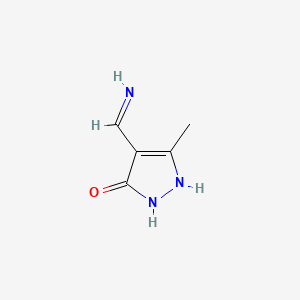

![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)